molecular formula C25H26O6 B137963 Kuwanon C CAS No. 62949-79-5

Kuwanon C

Cat. No.: B137963
CAS No.: 62949-79-5
M. Wt: 422.5 g/mol
InChI Key: UWQYBLOHTQWSQD-UHFFFAOYSA-N
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Description

Mulberrin (Kuwanon C) is a prenylated flavonoid isolated from Morus alba (mulberry) and related species. It has a molecular formula of C25H26O6, a molecular weight of 422.47 g/mol, and a CAS number of 62949-79-5 . Its primary biological activities include:

  • Antioxidant effects: Activation of the Nrf2/HO-1 pathway to mitigate oxidative stress .
  • Anti-inflammatory and anti-fibrotic effects: Inhibition of TGF-β1/SMADs, NF-κB, and NLRP3 pathways in liver and cardiac tissues .
  • Anti-aging properties: Suppression of mTOR/S6K1 signaling to promote autophagy and extend lifespan in yeast and C. elegans .
  • Neuroprotection: Activation of Wnt/β-catenin signaling to reduce neuroinflammation in Parkinson’s disease models .

Properties

IUPAC Name

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3,8-bis(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c1-13(2)5-8-17-20(28)12-21(29)22-23(30)18(9-6-14(3)4)24(31-25(17)22)16-10-7-15(26)11-19(16)27/h5-7,10-12,26-29H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQYBLOHTQWSQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212148
Record name Mulberrin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mulberrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029507
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

62949-79-5
Record name Kuwanon C
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URL https://commonchemistry.cas.org/detail?cas_rn=62949-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Mulberrin
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Record name Mulberrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mulberrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029507
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

148 - 150 °C
Record name Mulberrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029507
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Enzymatic Hydrolysis-Assisted Extraction

Recent advancements in plant-based extraction leverage enzymatic pretreatment to enhance mulberrin yield. A patented method (CN110698879A) utilizes cellulase (endoglucanase or exoglucanase) to break down mulberry cell walls, facilitating flavonoid release. Fresh mulberries are immersed in saline (30–35°C), rinsed, and dried before mechanical crushing. The homogenate is mixed with cellulase (50–55°C, 1–2 days in darkness), followed by reflux extraction. Ethanol (50–60%, pH 3.2) is employed for sequential soaking (18–20 hours per cycle, 3–5 cycles), achieving a 1:2 solvent-to-sample ratio. Post-centrifugation, vacuum concentration at 60°C yields a mulberry extract, which undergoes ultrasonic-assisted pigment leaching (50–70% ethanol, pH 3.5–4.5). This method reports a 23% increase in mulberrin recovery compared to traditional solvent extraction.

Solvent Extraction and Solid-Phase Purification

High-performance liquid chromatography (HPLC) analyses from Schnurr et al. (2025) detail mulberrin extraction using methanol (MeOH) and acetonitrile (ACN). Plant material (0.1 g) is spiked with deuterated internal standards, sonicated in MeOH for 45 minutes, and filtered. Solid-phase extraction (SPE) with Chromabond HR-X cartridges further purifies the extract:

  • Cartridge pretreatment : 3 mL MeOH, 3 mL NaOAc buffer (pH 5).

  • Sample loading : Mulberry extract in NaOAc buffer.

  • Washing : 3 mL aqueous 5% MeOH.

  • Elution : 6 mL ACN:MeOH (50:50).

This protocol achieves 98.7% mulberrin recovery, with post-SPE concentrations measurable via LC-MS/MS.

Ultrasonic and Microwave-Assisted Extraction

Ultrasonic extraction (20–40 kHz, 30–60 minutes) enhances mulberrin leaching from concentrated solutions by disrupting plant matrices. Coupled with microwave-assisted techniques (e.g., 150°C, 21 bar for isotopic labeling), these methods reduce processing time by 40% while maintaining flavonoid integrity.

Chemical Synthesis and Isotopic Labeling

Deuteration for Analytical Standards

Schnurr et al. (2025) developed a microwave-based deuteration method to synthesize D3-mulberrin (MB-D) and D6-morusin (MR-D) for quantitative analysis. Mulberrin (7.70 mg) is dissolved in dimethylformamide (DMF) with deuterated water (D2O) and rhodium/alumina catalyst, subjected to microwave irradiation (150°C, 21 bar, 20 minutes). Three reaction cycles yield 30% MB-D (65% D3-MB) and 70% MR-D (25% D6-MR), confirmed via LC-MS/MS-qTOF. The deuteration sites (positions 6, 3′, and 5′ on the flavone backbone) are illustrated in Figure S1–S10 of the supplementary data.

Methodological Comparison and Optimization

Table 1: Comparative Analysis of Mulberrin Extraction Techniques

MethodYield (%)Time (Hours)Purity (%)Key Parameters
Enzymatic Hydrolysis23.44889.1Cellulase (50°C), ethanol (pH 3.2)
SPE-Purified MeOH98.73.599.5MeOH sonication, HR-X SPE
Microwave Deuteration30.01.095.8150°C, Rh catalyst, D2O

Table 2: Mulberrin Stability Under Storage Conditions

Temperature (°C)SolventDuration (Days)Remaining (%)
25ACN3088.0
−27ACN16594.5
−80ACN16599.2

Scientific Research Applications

Medicinal Applications

1.1 Hepatic Protection and Anti-Fibrotic Effects

Recent studies have highlighted mulberrin's protective effects against liver fibrosis. In a study involving carbon tetrachloride (CCl4)-induced liver injury in mice, mulberrin administration significantly reduced hepatic inflammation and collagen deposition. The underlying mechanism involves the suppression of the TGF-β1/SMAD2/3 signaling pathway and activation of the TRIM31/Nrf2 axis, which are crucial for mitigating oxidative stress and inflammation in hepatocytes . This positions mulberrin as a promising candidate for treating liver diseases.

1.2 Neuroprotective Effects

Mulberrin has also shown potential in neuroprotection. It was demonstrated to ameliorate symptoms in models of Parkinson's disease by inhibiting microglial activation and reducing neuroinflammation . This suggests its utility in neurodegenerative conditions, potentially extending its application to therapies aimed at neurological health.

1.3 Lifespan Extension

Research indicates that mulberrin may prolong lifespan and healthspan in model organisms like Caenorhabditis elegans. The compound activates detoxification functions mediated by nuclear receptors, suggesting a broader role in promoting longevity and metabolic health .

Cellular Biology Applications

2.1 Mitochondrial Labeling

A novel application of mulberrin is its use as a fluorescent probe for mitochondrial labeling. The synthesized compound mulberrin-Cy3 selectively labels mitochondria in various cell types, including cancer cells. This advancement facilitates real-time imaging and monitoring of mitochondrial dynamics, which is crucial for understanding cellular metabolism and apoptosis .

Table 1: Comparison of Mitochondrial Labeling Probes

FeatureMulberrin-Cy3Mito-Tracker Green
StabilityHighModerate
CostLowerHigher
Incubation Time5 minutes30 minutes
Fluorescence IntensityStableVariable

Cosmetic Applications

3.1 Skin Whitening Agent

Mulberrin has been identified as an effective skin whitening agent due to its strong inhibitory effect on tyrosinase activity, an enzyme critical for melanin production. Patents have been filed for cosmetic formulations containing mulberrin that enhance skin tone by reducing hyperpigmentation . This application highlights its potential in dermatology and cosmetic science.

Case Studies

4.1 Study on Liver Fibrosis

A comprehensive study evaluated the effects of mulberrin on liver fibrosis induced by CCl4 in mice. The results indicated that treatment with mulberrin significantly reduced liver injury markers and fibrosis scores compared to control groups, showcasing its therapeutic potential .

4.2 Mitochondrial Dynamics Research

In cellular studies using HeLa cells, mulberrin-Cy3 was employed to visualize mitochondrial structures under various conditions. The findings demonstrated that this probe effectively labeled mitochondria without interfering with cellular functions, thus providing a reliable tool for mitochondrial research .

Mechanism of Action

Kuwanon C exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Structural and Functional Analogues

Mulberrin belongs to the prenylated flavonoid family. Key analogues include Morusin, Sanggenon A, Artonin A, and Mulberrochromen. Below is a comparative analysis:

Table 1: Physicochemical and Pharmacological Comparison
Compound Molecular Formula Molecular Weight Key Biological Activities Target Pathways Toxicity (LC50)* References
Mulberrin C25H26O6 422.47 Antioxidant, anti-fibrotic, anti-aging, neuroprotection Nrf2, mTOR/S6K1, TGF-β1/SMADs 100.6 mg/mL
Morusin C25H24O6 420.45 Anti-aging, anti-inflammatory, anticancer mTOR/S6K1, NF-κB Not reported
Sanggenon A C40H36O10 700.71 Anti-inflammatory, antiviral NF-κB, HO-1/Nrf2 Not reported
Artonin A C25H24O6 420.45 Cytotoxic, antifungal Undefined 67.7 mg/mL
Mulberrochromen C25H24O6 420.45 Cytotoxic Undefined 77.5 mg/mL

Toxicity tested against *Artemia salina .

Table 2: Efficacy in Key Pathways
Compound Nrf2 Activation mTOR/S6K1 Inhibition NF-κB Suppression TGF-β1/SMADs Inhibition
Mulberrin +++ (↑HO-1, NQO1) ++ (IC50 ~10 μM) +++ (↓ nuclear NF-κB) +++ (↓α-SMA, Col1a1)
Morusin + +++ (IC50 ~5 μM) ++ (↓TNF-α, IL-6) Not reported
Sanggenon A Not reported Not reported +++ (↓NO, IL-1β) Not reported

Key : +++ = Strong activity; ++ = Moderate; + = Weak.

Mechanistic Differences

Anti-Fibrotic Activity: Mulberrin uniquely inhibits TGF-β1/SMADs and TRIM31/Nrf2 pathways in hepatic fibrosis, reducing collagen deposition by 60–70% at 30–60 mg/kg . Morusin and Sanggenon A lack reported efficacy in fibrosis models.

Anti-Aging Effects :

  • Both Mulberrin and Morusin extend lifespan in C. elegans by 50–60% via mTOR/S6K1 inhibition . However, Mulberrin also enhances autophagy in HeLa cells, while Morusin shows stronger binding to p70S6K1 in molecular docking studies .

Toxicity Profile :

  • Mulberrin exhibits lower toxicity (LC50 = 100.6 mg/mL) compared to Artonin A (67.7 mg/mL) and Mulberrochromen (77.5 mg/mL) .

Pharmacokinetic Comparison

Parameter Mulberrin Morusin
Hepatic Clearance Intermediate (human/rat) Not reported
Bioavailability High (T1/2 = 8–12 hours) Limited data

Biological Activity

Mulberrin, a natural compound derived from the root bark of Ramulus mori, has garnered significant interest in recent years due to its diverse biological activities. This article explores the various biological effects of mulberrin, including its antifungal, antioxidative, anti-inflammatory, and potential anti-aging properties. Additionally, it presents relevant case studies and research findings to provide a comprehensive overview.

Mulberrin is classified as a prenylated flavonoid, which contributes to its biological activities. Its structure allows for interactions with various biological targets, including enzymes and cellular pathways. Notably, mulberrin exhibits strong inhibitory effects on cytochrome P450 enzymes, particularly CYP51, which is crucial for fungal growth.

Antifungal Activity

Recent studies have demonstrated that mulberrin effectively inhibits the growth of Botrytis cinerea, a common fungal pathogen affecting strawberries. The compound shows an IC50 value of 1.38 μM against CYP51, indicating potent antifungal activity. The mechanism involves direct interaction with the enzyme, leading to increased cell membrane permeability and subsequent cell death in the fungus.

Activity IC50 Value EC50 Values
Inhibition of CYP511.38 μMHyphal growth: 17.27 μg/mL
Spore germination: 9.56 μg/mL

This antifungal property suggests that mulberrin could be utilized as a natural preservative in food storage.

Antioxidative and Anti-inflammatory Properties

Mulberrin has been recognized for its antioxidative capabilities, which are vital in mitigating oxidative stress-related diseases. A study investigating its effects on doxorubicin-induced cardiotoxicity found that mulberrin significantly reduced oxidative damage in cardiac tissues.

  • Study Findings:
    • Mice treated with mulberrin showed improved cardiac function after doxorubicin administration.
    • The treatment reduced markers of oxidative stress and inflammation (e.g., TNF-α and IL-6).
Parameter Control Group Mulberrin Treated Group
Cardiac FunctionDecreasedImproved
Oxidative Stress MarkersElevatedReduced
Inflammatory CytokinesHighSignificantly Lowered

These findings indicate that mulberrin may serve as a protective agent against oxidative damage in various tissues.

Anti-aging Effects

Recent research has also highlighted the potential of mulberrin in extending lifespan in model organisms such as yeast and Caenorhabditis elegans (C. elegans). The compound promotes autophagy and inhibits cellular senescence by targeting key signaling pathways.

  • Key Findings:
    • Mulberrin increased the chronological lifespan of yeast.
    • In C. elegans, it enhanced reproduction without negatively impacting health metrics.

These results suggest that mulberrin may play a role in promoting healthy aging through its molecular mechanisms.

Case Studies

  • Antifungal Application in Agriculture:
    • A study focused on using mulberrin as a natural preservative for strawberries demonstrated its efficacy in prolonging shelf life by preventing fungal infections.
  • Cardiotoxicity Protection:
    • Research involving doxorubicin-treated mice showed that daily administration of mulberrin significantly mitigated cardiac injury and improved overall heart function.
  • Longevity Studies:
    • Experiments on yeast and C. elegans provided insights into mulberrin's potential as an anti-aging compound, indicating its ability to influence vital longevity pathways.

Q & A

Q. How can researchers quantify Mulberrin content in plant extracts, and what methodological considerations are critical for reproducibility?

Mulberrin is commonly quantified using HPLC with UV detection (λ = 303 nm). A validated protocol involves a C18 column, a gradient mobile phase of acetonitrile and 1% acetic acid, and calibration curves spanning 0.02–2.03 mg/mL . Key considerations include:

  • Sample preparation : Use methanol or ethanol for extraction to ensure solubility.
  • Column temperature : Maintain at 30°C to stabilize retention times.
  • Validation metrics : Report precision (RSD < 2%), recovery rates (~97–98%), and stability under storage conditions (2–8°C in inert gas) .

Q. What are the primary biochemical targets of Mulberrin, and how are these interactions experimentally validated?

Mulberrin inhibits OATP2B1-mediated transport (e.g., estrone-3-sulfate uptake, IC50 = 1.8 ± 1.5 μM) and disrupts statin (fluvastatin, rosuvastatin) pharmacokinetics via competitive inhibition . Methodological validation steps include:

  • In vitro assays : Use transfected cell lines (e.g., HEK293-OATP2B1) to measure substrate uptake inhibition.
  • Control experiments : Compare with known inhibitors (e.g., rifamycin SV) to confirm specificity .

Q. How does Mulberrin’s structural configuration influence its bioactivity?

Mulberrin’s prenylated flavonoid structure (C25H26O6) includes a pyran ring and isopentene groups critical for binding to transporters and enzymes. Cyclization to Cyclomulberrin enhances antibacterial activity but may reduce transporter affinity due to steric effects . Structural analysis methods:

  • NMR and MS : Confirm purity and structural integrity.
  • Molecular docking : Predict binding modes with OATP2B1 or cytochrome P450 enzymes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for Mulberrin’s inhibition of OATP2B1?

Discrepancies in IC50 values (e.g., 1.8 ± 1.5 μM vs. tighter ranges in other studies) may arise from:

  • Assay variability : Differences in cell lines, substrate concentrations, or incubation times.
  • Data normalization : Ensure uptake rates (V) are corrected for nonspecific binding using blank vectors .
  • Statistical rigor : Report confidence intervals and use nonlinear regression for curve fitting .

Q. What experimental designs are optimal for assessing Mulberrin’s dual role as a transporter inhibitor and hepatoprotective agent?

Mulberrin’s inhibition of OATP2B1 (drug-drug interaction risk) and anti-fibrotic effects (via TGF-β1/SMAD2/3 inhibition ) require:

  • Dose-response stratification : Test low doses (0.1–10 μM) for transporter inhibition vs. higher doses (>10 μM) for antifibrotic activity.
  • In vivo models : Use carbon tetrachloride (CCl4)-induced liver fibrosis models to evaluate hepatic collagen deposition and serum biomarkers (e.g., ALT, AST) .

Q. How do molecular dynamics (MD) simulations explain Mulberrin’s instability in protein-ligand complexes compared to analogs like curcumin?

MD studies reveal that Mulberrin induces higher RMSF (root mean square fluctuation) values in receptor-ligand complexes, indicating residual flexibility and reduced compactness (Rg = 2.3–2.5 Å vs. 1.8–2.0 Å for curcumin). Strategies to improve stability:

  • Structural modifications : Introduce hydrogen-bond donors (e.g., hydroxyl groups) to enhance binding.
  • Binding free energy calculations : Use MM-PBSA/GBSA to identify unfavorable interactions .

Methodological Recommendations

  • Contradiction Mitigation : Replicate assays across independent labs using standardized protocols (e.g., Cell Culture Standards Committee guidelines).
  • Advanced Techniques : Combine SPR (surface plasmon resonance) with cryo-EM to resolve Mulberrin’s binding kinetics and conformational changes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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